Product packaging for Benzo[d]isothiazol-6-amine(Cat. No.:CAS No. 97050-36-7)

Benzo[d]isothiazol-6-amine

Cat. No.: B1627434
CAS No.: 97050-36-7
M. Wt: 150.2 g/mol
InChI Key: SFJKMYTWPTTZOS-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-6-amine (CAS 97050-36-7) is a high-value nitrogen and sulfur-containing heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. This primary amine is a key building block for the synthesis of Schiff base derivatives, which are designed to combine the privileged benzoisothiazole scaffold with various arylidene moieties for biological screening . Research indicates that such Schiff bases are evaluated for a range of in vitro biological activities, including antiviral, antimicrobial, and antiproliferative properties . The benzothiazole core, structurally similar to benzoisothiazole, is recognized as a privileged scaffold in drug design, with derivatives demonstrating significant potential in the development of antitumor agents . As an intermediate, it can also be utilized in the construction of more complex molecular architectures, such as those linked to bis-benzimidazole compounds for targeted anticancer assessment . Researchers value this compound for its role in exploring novel therapeutic agents and structure-activity relationships. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions are recommended: keep in a dark place, sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B1627434 Benzo[d]isothiazol-6-amine CAS No. 97050-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJKMYTWPTTZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593214
Record name 1,2-Benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97050-36-7
Record name 1,2-Benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for Benzo[d]isothiazole Scaffold Construction

The assembly of the benzo[d]isothiazole scaffold can be broadly categorized based on the nature of the starting aromatic substrate. arkat-usa.org These strategies involve the cyclization of precursors with pre-installed nitrogen and sulfur atoms, or the introduction of one or both of these heteroatoms during the synthetic sequence.

Cyclization Reactions Involving Nitrogen and Sulfur Precursors

The most direct methods for constructing the benzo[d]isothiazole ring involve the cyclization of aromatic compounds that already contain both the necessary nitrogen and sulfur atoms in a suitable arrangement. arkat-usa.org A prominent example is the intramolecular cyclization of 2-mercaptobenzamides. mdpi.com This can be achieved through oxidative dehydrogenative cyclization, often catalyzed by transition metals like copper(I) under an oxygen atmosphere, to yield benzo[d]isothiazol-3(2H)-ones. mdpi.com Metal-free conditions have also been developed, utilizing reagents like potassium bromide under oxygen. mdpi.com Electrochemical methods offer a green alternative, proceeding via intramolecular N–S bond formation. mdpi.com

Formation from Nitrogen Pre-loaded Aromatic Substrates

Synthesizing the benzo[d]isothiazole scaffold from aromatic precursors containing only nitrogen is a versatile approach. arkat-usa.org This typically involves the introduction of a sulfur atom and subsequent cyclization. One such method is the reaction of 2-halobenzamides with a sulfur source, such as elemental sulfur (S₈), potassium thiocyanate (B1210189) (KSCN), or carbon disulfide (CS₂), in the presence of a transition metal catalyst like copper(I). mdpi.com These reactions often proceed as a cascade, involving C–S bond formation followed by N–S bond cyclization. mdpi.com For instance, 2-bromobenzamides can react with KSCN in a copper-catalyzed system to form benzo[d]isothiazol-3(2H)-ones. mdpi.com

Another strategy involves the reaction of ortho-haloarylamidines with elemental sulfur at elevated temperatures to form benzo[d]isothiazoles through oxidative N-S/C-S bond formation. arkat-usa.org Additionally, 3-substituted-2-fluorobenzonitriles can undergo nucleophilic aromatic substitution with sodium sulfide, followed by reaction with ammonia (B1221849) and sodium hypochlorite (B82951) to furnish benzo[d]isothiazol-3-amines. arkat-usa.org

Approaches Utilizing Sulfur Pre-loaded Aromatic Substrates

When the starting aromatic compound is pre-functionalized with a sulfur atom, the synthesis of the benzo[d]isothiazole ring requires the introduction of a nitrogen atom. arkat-usa.org A notable example is the reaction of 2-(benzylthio)benzaldehyde derivatives with hydroxylamine (B1172632) O-sulfonic acid to form the benzo[d]isothiazole core. arkat-usa.org Similarly, ortho-mercaptoacetophenones can be converted to benzo[d]isothiazoles in a one-pot synthesis involving the formation of an S-nitroso intermediate followed by an intramolecular aza-Wittig reaction. arkat-usa.org

The cyclization of benzylthio derivatives bearing a carbonyl functionality can be achieved using sulfuryl chloride as an oxidant and ammonia as the nitrogen source, leading to the formation of benzo[d]isothiazoles. arkat-usa.org

Synthesis from Nitrogen and Sulfur-Free Aromatic Precursors

A less common but innovative approach involves the construction of the benzo[d]isothiazole scaffold from aromatic precursors that lack both nitrogen and sulfur. arkat-usa.org One such method is the transition-metal-free cycloaddition reaction between a benzyne, generated in situ from 2-(trimethylsilyl)aryl triflates, and a 1,2,5-thiadiazole (B1195012) derivative. researchgate.net This approach allows for the formation of 3-substituted benzo[d]isothiazoles. researchgate.net

Assembly of the Aryl Ring onto an Existing Isothiazole (B42339) Scaffold

While most syntheses focus on building the isothiazole ring onto an aromatic substrate, it is also possible to construct the benzene (B151609) ring onto a pre-existing isothiazole. arkat-usa.org This strategy is less common but offers an alternative disconnection for accessing certain benzo[d]isothiazole derivatives. An example includes the asymmetric [3+3] spiroannulation of indoline-2-thiones with E-substituted 3-vinylbenzo[d]isothiazole 1,1-dioxides, catalyzed by a quinine (B1679958) derivative, to form spiro[thiopyranoindole-benzoisothiazole] scaffolds. buchler-gmbh.com

Specific Routes to Benzo[d]isothiazol-6-amine and its Functionalized Analogues

The synthesis of this compound specifically often involves the introduction of the amine group at the 6-position of a pre-formed benzo[d]isothiazole ring or carrying the amino group (or a precursor) through the synthesis of the heterocyclic core.

One of the foundational methods for preparing isothiazoles involves the oxidation of 5-amino-1,2-benzoisothiazole. chemicalbook.com While this provides a route to the isothiazole ring system, it starts with an amino-substituted benzoisothiazole.

A general route to 3-aminobenzo[d]isothiazole derivatives involves the reaction of benzenecarboximidamide class compounds with elemental sulfur in the presence of a base. google.com This method avoids the need for a metal catalyst. google.com

For the synthesis of other functionalized benzo[d]isothiazole amines, such as 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, a common strategy is the cyclization of appropriately substituted aminobenzoates. acs.org For instance, 4-aminobenzoates can be cyclized with potassium thiocyanate and bromine in acetic acid. acs.org The strategic use of protecting groups is often necessary to achieve selectivity. acs.org

The synthesis of N-aryl imines from the condensation of primary aromatic amines with 4,5-dichloro-1,2,3-dithiazolium chloride provides a two-step route to 2-cyanobenzothiazoles upon thermolysis, which can be precursors to other functionalized derivatives. researchgate.net

The following table provides a summary of selected synthetic methods for benzo[d]isothiazole derivatives, highlighting the diversity of precursors and reaction types.

Starting MaterialReagentsProduct TypeReference
2-MercaptobenzamidesCu(I) catalyst, O₂Benzo[d]isothiazol-3(2H)-ones mdpi.com
2-BromobenzamidesKSCN, Cu(I) catalystBenzo[d]isothiazol-3(2H)-ones mdpi.com
ortho-HaloarylamidinesElemental sulfur, heatBenzo[d]isothiazoles arkat-usa.org
2-(Benzylthio)benzaldehydesHydroxylamine O-sulfonic acidBenzo[d]isothiazoles arkat-usa.org
2-(Trimethylsilyl)aryl triflates1,2,5-Thiadiazoles, CsF3-Substituted benzo[d]isothiazoles researchgate.net
BenzenecarboximidamidesElemental sulfur, base3-Aminobenzo[d]isothiazoles google.com
4-AminobenzoatesKSCN, Br₂, Acetic Acid2-Aminobenzo[d]thiazole-6-carboxylates acs.org

This table illustrates the variety of synthetic pathways available for accessing the benzo[d]isothiazole scaffold and its amino-substituted derivatives. The choice of a particular route depends on the desired substitution pattern and the availability of starting materials.

Amination Strategies

The construction of the benzo[d]isothiazole scaffold with an amino functionality can be approached through various synthetic routes. These methods often involve either the formation of the isothiazole ring onto a pre-functionalized benzene ring or the direct introduction of a nitrogen-containing group during the cyclization process.

One-pot syntheses from ortho-haloarylamidines and elemental sulfur represent a pathway to construct the benzo[d]isothiazole core through oxidative N-S/C-S bond formation. arkat-usa.org Although this can require high temperatures (e.g., 135 °C), it provides direct access to the ring system. arkat-usa.org Another strategy involves the reaction of 3-substituted-2-fluorobenzonitriles with sodium sulfide, followed by treatment with ammonia and sodium hypochlorite, which furnishes benzo[d]isothiazol-3-amine derivatives. arkat-usa.org While these examples produce isomers, the underlying principles can be adapted for the synthesis of the 6-amino variant by selecting appropriately substituted starting materials.

A more general and widely applicable approach is the synthesis of a nitro-substituted benzo[d]isothiazole, which can then be readily converted to the target amine. For instance, the cyclization of benzylthio derivatives bearing a carbonyl group can be achieved using sulfuryl chloride and ammonia to yield the benzo[d]isothiazole ring, which can carry a nitro group at the 6-position if present on the starting aromatic ring. arkat-usa.org

Transformations of Substituted Benzo[d]isothiazoles

The conversion of an existing substituted benzo[d]isothiazole into the 6-amino derivative is a common and efficient synthetic strategy. The most prevalent method is the reduction of a 6-nitrobenzo[d]isothiazole. This transformation is a standard procedure in aromatic chemistry and can be accomplished using a variety of reducing agents, such as tin(II) chloride, catalytic hydrogenation with palladium on carbon, or iron in acidic media. This approach is analogous to the reduction of 6-nitro-2-aminobenzothiazole, a key step in the synthesis of its functionalized derivatives. nih.gov

A documented preparation of this compound specifically involves the transformation of a precursor, with the final product being purified by reverse-phase column chromatography to yield the target amine. sci-hub.se

Table 1: Key Transformations to this compound

Starting MaterialReagent(s)ProductResearch Focus
6-Nitrobenzo[d]isothiazoleSnCl₂/HCl or H₂/Pd-C or Fe/HClThis compoundStandard reduction of an aromatic nitro group. nih.gov
Precursor 86aGeneral ProcedureThis compound (87a)Synthesis of potent and selective agonists of human transient receptor potential cation channel subfamily M member 5 (hTRPM5). sci-hub.se

Derivatization and Functionalization Reactions

Once synthesized, this compound serves as a versatile platform for further chemical modifications. These reactions can target the exocyclic amine, the heterocyclic isothiazole ring, or the fused benzene ring.

Amine Modifications and Alkylation

The 6-amino group is a reactive handle for a variety of chemical transformations, including alkylation, acylation, and condensation reactions to form Schiff bases.

Schiff Base Formation: The primary amine can react with various aldehydes and ketones to form the corresponding imines or Schiff bases. This reaction is a cornerstone for creating diverse molecular libraries. For example, benzo[d]isothiazole Schiff bases have been synthesized and evaluated for biological activity. nih.gov

Acylation and Sulfonylation: The nucleophilic amino group readily reacts with acylating agents (like acyl chlorides or anhydrides) and sulfonylating agents (like sulfonyl chlorides) to form amides and sulfonamides, respectively. This approach has been used to introduce a wide range of functional groups to the analogous 6-aminobenzothiazole (B108611) scaffold, a strategy directly applicable to this compound. nih.gov

Alkylation: While direct N-alkylation of the amino group is possible, it can sometimes be challenging to control the degree of substitution. Alternative methods, such as reductive amination, can provide more selective access to mono- or di-alkylated products.

Table 2: Representative Amine Modification Reactions

Reaction TypeReagent ClassResulting Functional Group
Schiff Base FormationAldehydes / KetonesImine (-N=CHR)
AcylationAcyl Halides / AnhydridesAmide (-NH-C(O)R)
SulfonylationSulfonyl ChloridesSulfonamide (-NH-SO₂R)
Urea FormationIsocyanatesUrea (-NH-C(O)NHR)

Functionalization of the Benzo[d]isothiazole Ring System

The existing 6-amino group strongly influences the reactivity of the aromatic ring towards further substitution. As a potent activating, ortho-, para-directing group, it facilitates electrophilic aromatic substitution at the 5- and 7-positions of the benzo[d]isothiazole ring. Potential reactions include halogenation, nitration, and Friedel-Crafts reactions, although reaction conditions must be carefully controlled to avoid oxidation or side reactions involving the isothiazole moiety. The use of 6-aminobenzo[d]thiazole derivatives as versatile molecular platforms for creating more complex, fused heterocyclic systems highlights the synthetic utility of this type of scaffold. researchgate.net

Oxidative Transformations

The sulfur atom in the isothiazole ring is susceptible to oxidation, leading to the formation of corresponding S-oxides and S,S-dioxides. These oxidized derivatives often exhibit distinct chemical and physical properties.

S-Oxide Formation: Selective oxidation to the S-oxide can be achieved using controlled amounts of oxidizing agents. A metal-free method using Selectfluor in an aqueous medium has been developed for the oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones to their 1-oxide derivatives.

S,S-Dioxide Formation: More vigorous oxidation leads to the formation of the S,S-dioxide, a structure found in saccharin (B28170) and its derivatives. The synthesis of 3-(alkyl/arylamino)benzo[d]isothiazole 1,1-dioxides is achieved by first preparing the benzo[d]isothiazol-3-(2H)-one 1,1-dioxide (saccharin) core, chlorinating it at the 3-position, and subsequently reacting it with various amines. orientjchem.orgsemanticscholar.org This demonstrates that the 6-amino functionality can be present on a pre-oxidized S,S-dioxide scaffold. Furthermore, novel fused ring systems like benzo nih.govnih.govisothiazolo[2,3-a]pyrazine-6,6-dioxide are synthesized from precursors that establish the S,S-dioxide moiety during the cyclization process. herts.ac.uk

Table 3: Oxidative Transformations of the Benzo[d]isothiazole Ring

ProductOxidation StateKey Reagent/MethodReference Context
Benzo[d]isothiazol-3(2H)-one 1-oxideS(IV)SelectfluorMetal-free oxidation.
Benzo[d]isothiazole 1,1-dioxideS(VI)Cyclization of sulfamoyl precursors; strong oxidationSynthesis of saccharin derivatives. orientjchem.orgsemanticscholar.org

Advanced Spectroscopic and Structural Characterization Techniques

Spectroscopic Analysis in Elucidating Molecular Architecture

Spectroscopic techniques provide a wealth of information regarding the connectivity of atoms and the functional groups present within a molecule. For Benzo[d]isothiazol-6-amine, these methods are crucial for confirming the arrangement of the fused ring system and the position of the amino substituent.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the heterocyclic ring. For instance, in related 2-aminobenzothiazole (B30445) derivatives, aromatic protons typically appear in the range of δ 7.0-8.0 ppm. nih.gov The protons of the NH₂ group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the different carbon environments within the molecule. The spectrum for this compound would show distinct signals for the nine carbon atoms. Based on data for analogous compounds, the aromatic carbons are expected to resonate in the region of δ 110-155 ppm. semanticscholar.orgmdpi.com The carbon atom attached to the amino group (C-6) would be significantly shielded compared to the other aromatic carbons.

A study on methyl 2-amino-3-(benzo[d]isothiazol-3-yl)propanoate and other derivatives highlights the use of 1D and 2D NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment of all proton and carbon signals. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-4~7.5-7.8~120-125
H-5~6.8-7.2~110-115
H-7~7.0-7.4~115-120
NH₂Broad, variable-
C-3a-~150-155
C-4-~120-125
C-5-~110-115
C-6-~140-145
C-7-~115-120
C-7a-~130-135
C-3-~160-165

Note: The data in this table is predicted based on the analysis of related benzo[d]isothiazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula. For this compound (C₇H₆N₂S), the expected exact mass is approximately 150.03 g/mol .

In an electrospray ionization (ESI) mass spectrum, this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 151. nih.gov High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the cleavage of the isothiazole (B42339) ring and loss of small neutral molecules like HCN or S are common fragmentation pathways for this class of compounds.

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, as well as C=C and C=N stretching vibrations of the aromatic and heterocyclic rings.

Based on data from related aminobenzothiazoles, the following vibrational frequencies are anticipated nih.gov:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

C=C stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C=N stretching: The stretching vibration of the isothiazole ring is expected around 1590-1650 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aromatic C=CRing Stretch1450 - 1600
Isothiazole C=NStretch1590 - 1650

Crystallographic Studies for Solid-State Structure Determination

While a crystal structure for this compound itself has not been reported in the reviewed literature, crystallographic data for several of its derivatives are available. For example, the crystal structure of N-[6-amino-5-(benzo[d]thiazol-2-yl)-3-cyano-4-methylsulfanyl-2-oxo-1,2-dihydropyridin-1-yl]-4-methylbenzenesulfonamide has been determined, revealing the planarity of the benzothiazole (B30560) ring system and the intramolecular hydrogen bonding patterns. nih.gov In another study, the crystal structure of a 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide derivative was elucidated, showing the near co-planarity of the fused benzisothiazole and the attached thiadiazole ring. mdpi.com

These studies indicate that the benzo[d]isothiazole core is generally a planar system. A crystallographic analysis of this compound would be expected to confirm the planarity of the bicyclic ring system and provide detailed information on the bond lengths and angles, as well as intermolecular interactions such as hydrogen bonding involving the amino group.

Table 3: Illustrative Crystallographic Data for a Benzo[d]isothiazole Derivative

Parameter Example Value for a Derivative
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.9916 (5)
b (Å)11.7805 (6)
c (Å)11.9776 (6)
α (°)88.809 (4)
β (°)79.159 (4)
γ (°)67.245 (5)
V (ų)1274.80 (12)
Z2

Note: This data is for N-[6-amino-5-(benzo[d]thiazol-2-yl)-3-cyano-4-methylsulfanyl-2-oxo-1,2-dihydropyridin-1-yl]-4-methylbenzenesulfonamide dimethylformamide monosolvate and serves as an illustration of the type of data obtained from a crystallographic study. researchgate.net

Biological Activities and Pharmaceutical Applications

Antimicrobial Efficacy

While specific data on the antimicrobial properties of Benzo[d]isothiazol-6-amine is not extensively documented, the broader class of aminobenzothiazole derivatives has demonstrated notable activity against various microbial pathogens.

Derivatives of aminobenzothiazole have shown promise as antibacterial agents. For instance, a series of new amide derivatives of 2-aminobenzothiazole (B30445) were synthesized and evaluated for their antimicrobial activity. Some of these compounds exhibited moderate activity against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus epidermidis and Klebsiella pneumoniae at a concentration of 250 µg/mL. researchgate.net In another study, newly synthesized thiazole (B1198619), thiophene (B33073), and pyrazole (B372694) derivatives containing a benzothiazole (B30560) moiety were screened for their antibacterial effects. One thiophene derivative, in particular, showed activity against Staphylococcus aureus comparable to the standard drug chloramphenicol, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL. nih.gov

Furthermore, a study focused on new 4-amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamide derivatives reported significant antibacterial activity against Bacillus subtilis and Escherichia coli. ajrconline.org The continuous exploration of such derivatives highlights the potential of the aminobenzothiazole scaffold in developing new antibacterial agents. nih.govuokerbala.edu.iq

Table 1: Antibacterial Activity of Selected Aminobenzothiazole Derivatives

CompoundTest OrganismActivity/MICReference
Amide derivative of 2-aminobenzothiazole (MZ1)Klebsiella pneumoniaeModerately active at 250 µg/mL researchgate.net
Amide derivatives of 2-aminobenzothiazole (MZ1, MZ2)Staphylococcus epidermidisModerately active at 250 µg/mL researchgate.net
Thiophene derivative of N-(benzothiazol-2-yl)-2-cyanoacetamide (Compound 13)Staphylococcus aureusMIC: 3.125 µg/mL nih.gov
4-Amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamide derivativesBacillus subtilis, Escherichia coliSignificant activity ajrconline.org

Note: The data in this table is for derivatives of aminobenzothiazole and not specifically for this compound.

The antifungal potential of aminobenzothiazole derivatives has also been a subject of investigation. A series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and showed promising antifungal activity against various Candida species, including Candida albicans, Candida parapsilosis, and Candida tropicalis, with MIC values ranging from 4-8 μg/mL. nih.gov Notably, these compounds did not exhibit cytotoxicity against human cells. nih.gov Another study reported that newly synthesized compounds with an electron-withdrawing nitro group at the 6th position of the benzothiazole nucleus exhibited moderate antifungal activity. humanjournals.com

The synthesis of N-acetamides of 2-aminobenzothiazoles also yielded compounds with moderate to good inhibitory activity against common fungal strains such as Penicillium notatum, Candida albicans, Aspergillus niger, and Aspergillus flavus. umpr.ac.id Furthermore, certain thiazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives of benzothiazole have demonstrated potent in vitro antifungal activity against Aspergillus fumigatus and Fusarium oxysporum with MICs of 6.25 µg/mL. nih.gov These findings underscore the potential of the aminobenzothiazole scaffold in the development of new antifungal agents. nih.govhumanjournals.comumpr.ac.iducl.ac.beontosight.ai

Table 2: Antifungal Activity of Selected Aminobenzothiazole Derivatives

CompoundTest OrganismActivity/MICReference
6-substituted 2-aminobenzothiazole derivatives (1n, 1o)Candida albicans, Candida parapsilosis, Candida tropicalisMIC: 4-8 μg/mL nih.gov
N-(benzo[d]thiazol-2-yl)acetamide (S30A1)Candida albicans28 mm zone of inhibition (300 µ g/disc ) umpr.ac.id
Thiazole derivative of N-(benzothiazol-2-yl)-2-cyanoacetamide (Compound 3)Aspergillus fumigatus, Fusarium oxysporumMIC: 6.25 µg/mL nih.gov
Pyrazolo[1,5-a]pyrimidine derivative of N-(benzothiazol-2-yl)-2-cyanoacetamide (Compound 21b)Aspergillus fumigatus, Fusarium oxysporumMIC: 6.25 µg/mL nih.gov

Note: The data in this table is for derivatives of aminobenzothiazole and not specifically for this compound.

Antitumor and Antiproliferative Potentials

The benzothiazole nucleus is a recognized scaffold in the design of anticancer agents. nih.gov While direct cytotoxic data for this compound is scarce, various other aminobenzothiazole derivatives have been evaluated for their antitumor properties. ontosight.ainih.gov

Studies have shown that 2-aminobenzothiazole itself can exert a dose- and time-dependent cytotoxic effect on human laryngeal carcinoma cells (HEp-2), inducing apoptosis. europeanreview.org Furthermore, a range of novel 2-aminobenzothiazole compounds have been synthesized and tested against lung cancer (A549) and breast cancer (MCF-7) cell lines, with some derivatives showing significant growth inhibition. nih.gov For example, compounds OMS5 and OMS14, which are derivatives of 2-aminobenzothiazole, displayed IC50 values ranging from 22.13 to 61.03 μM against these cell lines. nih.gov

Other research has explored the anticancer activity of various substituted benzothiazoles. For instance, 2-hydroxy benzothiazole incorporated 1,3,4-oxadiazole (B1194373) derivatives have shown potent cytotoxic effects against the MCF-7 breast cancer cell line, with some compounds having IC50 values as low as 1.8 µM/mL. ekb.eg Additionally, new diaryl benzo[d]imidazo[2,1-b]thiazole derivatives have demonstrated significant cytotoxic impact on the MCF-7 cell line with low toxicity on normal cells.

Table 3: Cytotoxicity of Selected Aminobenzothiazole Derivatives

CompoundCancer Cell LineIC50/ActivityReference
2-AminobenzothiazoleHuman laryngeal carcinoma (HEp-2)Dose- and time-dependent cytotoxicity europeanreview.org
2-Aminobenzothiazole derivative (OMS5)Lung cancer (A549)IC50: 22.13 µM nih.gov
2-Aminobenzothiazole derivative (OMS14)Breast cancer (MCF-7)IC50: 61.03 µM nih.gov
2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenolBreast cancer (MCF-7)IC50: 1.8 ± 0.02 µM/mL ekb.eg
Diaryl benzo[d]imidazo[2,1-b]thiazole derivative (6i)Breast cancer (MCF-7)81% inhibition

Note: The data in this table is for derivatives of aminobenzothiazole and not specifically for this compound.

The mechanism of anticancer activity for many benzothiazole derivatives involves the inhibition of key enzymes in oncological pathways. mdpi.comcornell.edustanford.edusemanticscholar.org For example, certain 2-aminobenzothiazole derivatives have been investigated as inhibitors of PI3Kγ, an enzyme implicated in cancer progression. nih.gov While some compounds showed moderate inhibition of PI3Kγ, their anticancer effects were suggested to be mediated through other pathways as well, such as targeting CDK2, Akt, and mTOR. nih.gov

The inhibition of enzymes involved in amino acid metabolism is another strategy in cancer therapy. nih.gov While direct evidence for this compound is not available, the general principle of targeting enzymes crucial for tumor growth and survival is a key area of research for heterocyclic compounds like benzothiazoles.

Neurological and Central Nervous System Activities

The benzisothiazole scaffold is present in several centrally acting drugs. nih.gov While extensive neurological data for this compound is not available, some studies on related compounds suggest potential activity within the central nervous system. ontosight.aigoogle.com For instance, benzothiazole and piperazine (B1678402) derivatives have been synthesized and shown to repair learning and memory deficits in animal models of cognitive impairment, with potencies comparable to the reference drug donepezil. nih.gov This suggests that the benzothiazole nucleus can be a valuable component in the design of agents for neurological disorders. nih.gov

Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4 PAMs)

Derivatives of the benzo[d]isothiazole scaffold have been identified as highly potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). nih.gov These mGlu4 PAMs are of significant interest as they represent a potential therapeutic strategy for managing conditions such as Parkinson's disease. nih.gov

Research into a series of 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides led to the discovery of compounds with improved metabolic clearance profiles compared to earlier mGlu4 PAMs. tandfonline.comresearchgate.net One standout compound from this series, identified as 27o (VU6001376), demonstrated high potency as a selective mGlu4 PAM. tandfonline.comresearchgate.net This compound was also shown to be effective in a preclinical rodent model of Parkinson's disease, where it reversed catalepsy induced by haloperidol. tandfonline.com The development of these novel PAMs, such as those based on the benzo[d]isothiazole framework, continues to be an active area of research for neurodegenerative disorders. tandfonline.comrsc.org

Table 1: Activity of a Benzo[d]isothiazole-based mGlu4 PAM

Compound Potency (EC50) % GluMax
27o (VU6001376) 50.1 nM 50.5%

Data sourced from a study on novel 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides. tandfonline.com

Local Anesthetic Properties

The potential for local anesthetic activity has been explored in derivatives of aminobenzo[d]isothiazole. Specifically, research has focused on alkylaminoacyl derivatives of 3-amino-benzo[d]-isothiazole. researchgate.net These compounds have been evaluated for their ability to block nerve impulse conduction, a hallmark of local anesthetics like lidocaine.

In vitro studies on isolated rat sciatic and frog peroneal nerves have been used to assess this activity. tandfonline.com Quantitative structure-activity relationship (QSAR) studies have indicated that properties such as polarizability, polarity, and the presence of five-membered rings positively influence local anesthetic activity in this class of compounds. While some derivatives showed action comparable to lidocaine, others had lower activity or produced an irreversible block. It is important to note that this research has centered on the 3-amino isomer of the benzo[d]isothiazole scaffold, and similar detailed studies on the 6-amino isomer are not as prominent in the literature. tandfonline.comresearchgate.net

Relevance in Antipsychotic Drug Development

The benzo[d]isothiazole fragment is a core structural component of several established antipsychotic medications, including ziprasidone, lurasidone, perospirone, and tiospirone. nih.gov This highlights the significance of the scaffold in the development of drugs for psychiatric disorders.

However, the specific substitution on the benzo[d]isothiazole ring is critical for receptor affinity. The therapeutic effects of many antipsychotics are linked to their interaction with dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. Studies examining the impact of different chemical groups at the 6-position of the benzo[d]isothiazole ring have shown that the introduction of an amino group at this position leads to a decreased affinity for these key D2, D3, 5-HT1A, and 5-HT2A receptors. This suggests that while the core benzo[d]isothiazole structure is relevant to antipsychotic drug design, the 6-amino substitution itself may not be favorable for achieving the desired multi-receptor binding profile of an atypical antipsychotic.

Antiviral Activities

The benzo[d]isothiazole nucleus has also been investigated as a scaffold for the development of agents to combat viral infections.

HIV-1 Inhibition

Derivatives of benzo[d]isothiazole have demonstrated activity against the Human Immunodeficiency Virus type 1 (HIV-1). Research has identified that compounds with a benzisothiazolone core can act as bifunctional inhibitors of the HIV-1 reverse transcriptase (RT) enzyme, affecting both its DNA polymerase and ribonuclease H (RNase H) activities. The RNase H active site of RT is a particularly notable target as it is not inhibited by any currently approved antiretroviral drugs.

Screening of compound libraries has identified specific benzisothiazolone analogs that exhibit robust antiviral activity with low cellular toxicity. For example, certain derivatives have shown 50% effective concentrations (EC₅₀) in the low micromolar range. Further studies have explored benzo[d]isothiazole hydrazones and other derivatives that bind to the viral Nef protein, inhibiting HIV-1 replication in primary macrophages. Research indicates that the benzo[d]isothiazol-3(2H)-one moiety is a key structural feature for this antiretroviral activity.

Table 2: Anti-HIV-1 Activity of Selected Benzisothiazolone Derivatives

Compound Target IC50 / EC50
**Compound 1*** HIV-1 RT RNase H IC50: 160 nM
HIV-1 RT DNA Polymerase IC50: 5.97 µM
HIV-1 Replication EC50: 1.68 µM
**Compound 2*** HIV-1 RT RNase H IC50: 130 nM
HIV-1 RT DNA Polymerase IC50: 2.64 µM
HIV-1 Replication EC50: 2.68 µM
SRI-35789 HIV-1 Replication (Macrophages) IC50: 4.0 µM

Compound 1 is 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one; Compound 2 is ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate. SRI-35789 is 2-(p-tolyl)benzo[d]isothiazol-3(2H)-one.

Hepatitis C Virus (HCV) Polymerase Inhibition

The benzo[d]isothiazole scaffold has also served as a foundation for designing inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral replication. A series of benzo[d]isothiazole-1,1-dioxides, in particular, were designed and evaluated as inhibitors of this viral enzyme. These non-nucleoside inhibitors target allosteric sites on the polymerase, offering an alternative to inhibitors that mimic natural nucleotides. Computational methods, including QSAR and molecular docking, have been employed to design and identify novel isothiazole (B42339) derivatives with potent inhibitory activity against the NS5B polymerase.

Metabolic Regulation

Beyond its applications in neurology and virology, the benzo[d]isothiazole structure has been implicated in the regulation of key metabolic pathways.

Investigations have revealed two distinct mechanisms through which these derivatives can influence metabolic processes. Firstly, a benzo[d]isothiazole C-glucoside has been identified as an inhibitor of the sodium-glucose co-transporter 2 (SGLT2). nih.gov SGLT2 inhibitors are a class of drugs used in the management of type 2 diabetes.

Secondly, a series of benzo[d]isothiazole derivatives were discovered to be potent and selective agonists of the transient receptor potential cation channel subfamily M member 5 (TRPM5). The TRPM5 channel is expressed in the gastrointestinal system and is involved in glucose homeostasis and insulin (B600854) release. A specific derivative, compound 64, showed nanomolar activity and excellent selectivity for TRPM5. This compound was found to have minimal systemic absorption, making it suitable for local action in the intestine, and it demonstrated increased gastrointestinal prokinetic activity in a mouse motility assay.

Sodium Glucose Co-transporter 2 (SGLT2) Inhibition

Derivatives of benzo[d]isothiazole have been identified as potent inhibitors of the sodium-glucose co-transporter 2 (SGLT2). arkat-usa.org SGLT2 is a protein primarily located in the kidneys that is responsible for the reabsorption of glucose back into the bloodstream. nih.gov By inhibiting SGLT2, these compounds can prevent glucose reabsorption, leading to its excretion in the urine. This mechanism is a recognized strategy for managing blood glucose levels in type 2 diabetes. nih.govgoogle.com

One area of investigation has been on C-glucoside derivatives of benzo[d]isothiazole. These compounds are more metabolically stable than their O-glucoside counterparts. nih.gov A series of benzisothiazole-C-glucosides have been synthesized and evaluated for their SGLT2 inhibitory potential. nih.gov

Key research findings indicate that substitutions on the benzyl (B1604629) portion of the molecule can significantly impact inhibitory potency. For instance, increasing the size of the substituent at the 4-position of the benzyl group has been shown to enhance SGLT2 inhibition. nih.gov

Table 1: SGLT2 Inhibition by Benzisothiazole-C-glucoside Derivatives

Compound Substitution (at 4-position of benzyl group) IC₅₀ (nM)
16a 4-methyl 80
16b 4-ethyl 50
16d 4-tert-butyl 10

Data sourced from a study on benzisothiazole- and indolizine-β-d-glucopyranoside inhibitors of SGLT2. nih.gov

Phosphomannose Isomerase (PMI) Inhibition

Benzoisothiazolone derivatives have emerged as potent and selective inhibitors of phosphomannose isomerase (PMI). nih.govnih.gov PMI is a crucial enzyme that converts mannose-6-phosphate (B13060355) to fructose-6-phosphate. nih.gov Inhibition of PMI is a potential therapeutic strategy for Congenital Disorder of Glycosylation Type Ia (CDG-Ia), a genetic disorder caused by deficient activity of the enzyme phosphomannomutase 2 (PMM2). nih.govnih.gov By inhibiting PMI, the substrate mannose-6-phosphate can be redirected towards the N-glycosylation pathway, which is impaired in CDG-Ia. nih.gov

Through high-throughput screening and subsequent chemical optimization, a novel class of benzoisothiazolones was identified that potently inhibits PMI with little to no inhibition of PMM2. nih.govnih.gov The structure-activity relationship of these compounds has been explored, revealing that substitutions on the benzoisothiazolone core are critical for activity. For example, di-methyl substitution with a fluorine at the 6-position and a 4-methoxy derivative with a fluorine at the 5-position both demonstrated significant PMI inhibition. nih.gov

Table 2: PMI Inhibition by Benzoisothiazolone Derivatives

Compound Substitution PMI IC₅₀ (µM)
8 4-chloro 1.9
17 di-methyl, 6-fluoro 1.0
22 4-methoxy, 5-fluoro 1.0
24 4-chloro 1.8

Data from a study on benzoisothiazolone phosphomannose isomerase inhibitors. nih.gov

Cholesterol Metabolism Modulation

Phenyl-substituted benzo[d]isothiazoles have been investigated as inhibitors of oxidosqualene cyclase (OSC), an enzyme involved in the biosynthesis of cholesterol. researchgate.net Inhibition of OSC represents a potential therapeutic approach for managing dyslipidemia. Research in this area has explored various scaffolds, with phenyl-substituted benzo[d]isothiazoles being one of the representative series evaluated. researchgate.net While the primary focus of the cited study shifted to another series, the initial investigation highlights the potential of the benzo[d]isothiazole scaffold in modulating lipid parameters. researchgate.net

Another line of research has focused on the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, which are end products of cholesterol metabolism. google.com Activation of FXR inhibits the breakdown of cholesterol. google.com A specific derivative, (E)-2-(2-((4-(2-(6-chloro-5-fluoro-1H-indol-3-yl)acetamido)benzyl)oxy)phenyl)-6-(trifluoromethyl)benzo[d]isothiazole-3-carboxylic acid, has been synthesized and is associated with FXR modulation. google.com

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the benzo[d]isothiazole and related benzothiazole core have demonstrated significant anti-inflammatory and immunomodulatory activities. bepls.comnih.govnih.gov

One study reported the synthesis of a novel series of 6-phenyl benzo[d]isothiazole derivatives and their evaluation for anti-inflammatory activity using a carrageenan-induced paw edema model in rats. bepls.com Several of these compounds exhibited noteworthy anti-inflammatory effects. bepls.com Molecular docking studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. bepls.comrjeid.com

Benzothiazole derivatives have also been shown to possess immunomodulatory potential by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interleukin-4 (IL-4). nih.govresearchgate.net For instance, certain benzothiazole analogs showed potent inhibitory activity on PHA-activated PBMCs. nih.govresearchgate.net Some compounds also significantly suppressed the production of reactive oxygen species (ROS) in phagocytes and nitric oxide in macrophages. nih.gov

A recently synthesized benzothiazole derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (compound B7), has shown dual anticancer and anti-inflammatory activities. nih.govfrontiersin.orgnih.govresearchgate.net This compound was found to decrease the activity of the inflammatory cytokines IL-6 and TNF-α. nih.govfrontiersin.orgnih.govresearchgate.net

Table 3: Anti-inflammatory Activity of Selected Benzothiazole Derivatives

Compound Class Biological Effect Key Findings
6-phenyl benzo[d]isothiazoles Inhibition of carrageenan-induced paw edema Compounds 3d, 3n, and 3h showed good anti-inflammatory activity. bepls.com
Benzothiazole analogs Inhibition of T-cell proliferation and cytokine production Compounds 2, 4, 5, 8-10, 12, and 18 showed potent inhibition of PBMC proliferation. nih.govresearchgate.net
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) Decreased IL-6 and TNF-α activity Significantly lowered levels of inflammatory cytokines. nih.govfrontiersin.orgnih.govresearchgate.net

Other Pharmacological Relevance

The benzo[d]isothiazole scaffold and its analogs have been explored for a variety of other pharmacological activities, including antidiabetic, anthelmintic, and antioxidant effects.

Antidiabetic: Beyond SGLT2 inhibition, benzothiazole derivatives have been investigated for their hypoglycemic activity through other mechanisms. acs.orgnih.gov Some derivatives have been shown to increase glucose uptake in L6 myotubes in a manner dependent on AMP-activated protein kinase (AMPK), a key target for antidiabetic drugs. acs.orgnih.gov One compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, increased glucose uptake and activated AMPK. acs.orgnih.gov Other studies have evaluated 2-aminobenzothiazole derivatives as agonists of PPARγ, another important target in type 2 diabetes. mdpi.com

Anthelmintic: Several studies have reported the anthelmintic activity of benzothiazole derivatives. psu.eduasianpubs.orgresearchgate.net For example, Schiff bases derived from aminobenzothiazoles have shown significant activity against earthworms. psu.edu In another study, novel benzothiazole derivatives containing indole (B1671886) moieties were synthesized and evaluated for their anthelmintic properties, with some compounds showing good activity. researchgate.net

Antioxidant: The antioxidant potential of benzothiazole derivatives has also been an area of research. nih.govajol.infonih.govresearchgate.net In one study, new amino acid-benzothiazole conjugates were synthesized and their antioxidant activities were determined using the DPPH method. nih.gov Compounds bearing an ethoxy group at the 6-position of the benzothiazole ring were found to be the most effective antioxidants in the series. nih.gov Another study synthesized a series of benzothiazolopyridine and benzothiazolyl-triazole derivatives and tested their antioxidant capacities, with some compounds showing more potent activity than the standard ascorbic acid. ajol.info

Structure Activity Relationship Sar and Ligand Design

Elucidation of Pharmacophoric Requirements for Specific Biological Targets

The pharmacophoric requirements for benzo[d]isothiazole derivatives are highly dependent on the specific biological target. A pharmacophore is the essential three-dimensional arrangement of functional groups that allows a molecule to interact with its target receptor.

For inhibitors of human 2,3-oxidosqualene (B107256) cyclase (hOSC) , key structural elements include an amine residue and an electrophilic carbonyl carbon atom within a benzophenone (B1666685) system, or a related heteroaryl system like benzo[d]isothiazole. These elements are typically separated by a specific distance, approximately 10.7 Å, to ensure optimal binding affinity. nih.gov

In the context of positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) , the benzo[d]isothiazole scaffold itself is a key feature. The discovery of 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides as potent and selective mGlu4 PAMs highlights the importance of the specific substitution pattern on the benzo[d]isothiazole ring for achieving the desired activity and metabolic profile. acs.org

For agonists of the human Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) , the benzo[d]isothiazole ring was identified as a superior scaffold compared to benzo[d]isoxazole or indazole analogues, leading to more potent compounds. sci-hub.se

Derivatives designed as inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy also utilize the benzo[d]isothiazole scaffold as a core element to which other functional groups are attached to optimize binding to the PD-L1 dimer. researchgate.net

In the development of antipsychotic agents , a series of (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives were synthesized. The benzo[d]isothiazole moiety connected to a piperazine (B1678402) ring via a butyl chain was a core structural motif for achieving potent dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptor antagonism, as well as serotonin 5-HT1a receptor agonism. acs.org

For inhibitors of VEGFR-2 kinase , a pharmacophore model identified the benzo[d]isothiazole 1,1-dioxide scaffold as a novel basis for potent inhibitors. thieme-connect.com

Multifunctional agents targeting Alzheimer's disease have been designed by linking the 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one scaffold to N-alkylbenzylamine derivatives. This combination allows for the simultaneous inhibition of acetylcholinesterase, monoamine oxidases, and β-amyloid aggregation. nih.gov

Impact of Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on the benzo[d]isothiazole core have a profound impact on the biological potency and selectivity of the resulting compounds.

For antiproliferative agents , the substitution pattern on a benzylidene hydrazone moiety attached to the benzo[d]isothiazole scaffold is critical. A 2-hydroxy group on the phenyl ring (compound 2h) was found to be crucial for the best antiproliferative properties, likely due to intramolecular hydrogen bonding or a favorable arrangement of important pharmacophoric centers. ddg-pharmfac.net In contrast, replacing the hydroxyl group with fluorine generally resulted in marginally active or inactive compounds. ddg-pharmfac.net The polarity of the molecules also correlated with activity, with more polar compounds showing higher potency. ddg-pharmfac.net

In the case of phosphomannose isomerase (PMI) inhibitors , fluorine substitution at the 5 or 6 position of the benzoisothiazolone ring generally led to an increase in potency against PMI while maintaining selectivity over the related enzyme PMM2. nih.gov For instance, a 5-fluoro substituted compound (19) showed a PMI IC50 of 1.3 µM, compared to 6.4 µM for its non-fluorinated analogue (1). nih.gov On the pendant N-phenyl ring, para substitution was generally favored over meta substitution, and electron-donating groups like methoxy (B1213986) also enhanced potency. nih.gov

For TRPM5 agonists , replacing the sulfur atom of the benzo[d]isothiazole ring with oxygen (to give a benzo[d]isoxazole) or nitrogen (to give an indazole) resulted in less active compounds. sci-hub.se This highlights the importance of the sulfur atom for this specific biological activity. sci-hub.se

In the context of anti-dengue virus (DENV) protease inhibitors , N-substituted 1,2-benzisothiazol-3(2H)-ones showed varying inhibitory activities based on the substituent. Compounds with a 2-chlorophenyl or a 2,6-dichlorophenyl group at the N-position were found to suppress DENV replication and virus infectivity. nih.gov

The following table summarizes the effects of different substituents on the biological activity of benzo[d]isothiazole derivatives:

Table 1: Impact of Substituents on Biological Activity of Benzo[d]isothiazole Derivatives
Biological Target Substituent/Modification Position Effect on Activity Reference
Cancer Cell Lines 2-Hydroxyphenyl Benzylidene hydrazone side chain Increased antiproliferative activity ddg-pharmfac.net
Cancer Cell Lines Fluorine Benzylidene hydrazone side chain Decreased/abolished activity ddg-pharmfac.net
Phosphomannose Isomerase (PMI) Fluorine 5 or 6-position Increased potency nih.gov
Phosphomannose Isomerase (PMI) Methoxy 4-position on N-phenyl ring Increased potency nih.gov
TRPM5 Channel Replacement of S with O or N Core scaffold Decreased agonist activity sci-hub.se
Dengue Virus Protease 2-Chlorophenyl N-position Suppressed DENV replication nih.gov
Dengue Virus Protease 2,6-Dichlorophenyl N-position Suppressed DENV replication nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of benzo[d]isothiazole derivatives is a key determinant of their biological activity. Conformational analysis helps in understanding the spatial arrangement of atoms and identifying the bioactive conformation, which is the specific shape the molecule adopts when it binds to its biological target.

In a series of benzo[d]isothiazole hydrazones with antiproliferative activity, conformational analysis revealed the importance of intramolecular hydrogen bonds in stabilizing the bioactive conformation. ddg-pharmfac.net For certain derivatives, an intramolecular hydrogen bond between the endocyclic nitrogen atom of the isothiazole (B42339) ring and the NH group of the CONH side chain was proposed. ddg-pharmfac.net This interaction was favored in a six-membered ring system but destabilized in a five-membered ring system, which was consistent with the observed activities and NMR spectra. ddg-pharmfac.net The presence of a low-energy conformer stabilized by this hydrogen bond was hypothesized to be crucial for the biological activity of the most potent compounds. ddg-pharmfac.net

Molecular modeling and conformational analysis have also been employed in the study of other benzo[d]isothiazole derivatives. For example, in the design of heterodimeric ligands targeting cholinesterases and amyloid-beta, understanding the conformational preferences of the molecule is essential for ensuring that the different pharmacophoric elements are correctly oriented to interact with their respective binding sites. mdpi.com The bioactive conformational ensemble for a benzo[d]isothiazole derivative, 7-(1,1-dioxo-1h-benzo[d]isothiazol-3-yloxymethyl)-2-(oxalyl-amino)-4,7-dihydro-5h-thieno[2,3-c]pyran-3-carboxylic acid, has been identified through X-ray diffraction studies, providing a precise 3D structure of the molecule in a bound state. irbbarcelona.orgirbbarcelona.org

Rational Design of Novel Benzo[d]isothiazol-6-amine Analogues

The rational design of novel benzo[d]isothiazole analogues involves the use of structural information and medicinal chemistry principles to create new compounds with improved potency, selectivity, and pharmacokinetic properties.

One common strategy is structure-based drug design , which utilizes the three-dimensional structure of the target protein to design molecules that fit into the binding site. For example, molecular docking studies have been used to guide the design of new benzo[d]isothiazole derivatives as anti-inflammatory and analgesic agents by predicting how they will bind to the COX-2 enzyme. bepls.com Similarly, docking was used to understand the binding mode of a benzo[d]isothiazole derivative with the PD-L1 dimer, guiding the development of new cancer immunotherapy agents. researchgate.net

Another approach is pharmacophore hybridization , where two or more pharmacophores from different drug classes are combined into a single molecule to create a hybrid compound with multiple biological activities. This strategy was used to design multifunctional agents for Alzheimer's disease by combining a benzo[d]isothiazole-3(2H)-one moiety with an N-alkylbenzylamine group. nih.gov

Bioisosteric replacement is another key strategy, where a functional group in a molecule is replaced by another group with similar physical and chemical properties. This can lead to improved potency, selectivity, or metabolic stability. For instance, in the development of VEGFR-2 kinase inhibitors, an isoindolinone scaffold was synthesized as a bioisostere of the benzo[d]isothiazole 1,1-dioxide scaffold. thieme-connect.com

The development of new antiproliferative agents also involved rational design. Based on initial findings that certain benzo[d]isothiazole hydrazones were cytotoxic, new derivatives were rationally designed and synthesized to further explore their potential as antineoplastic agents. ddg-pharmfac.net

The design of bivalent inhibitors for Bromodomain and Extra-Terminal (BET) proteins is a more advanced rational design strategy. Here, two inhibitor molecules are connected by a linker to simultaneously bind to the two tandem bromodomains (BD1 and BD2) of the BET protein, leading to a significant increase in potency. nih.gov This approach was successfully applied to a benzo[d]isoxazole-based inhibitor, a close analogue of the benzo[d]isothiazole scaffold. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems. For benzo[d]isothiazole derivatives, DFT at levels such as B3LYP/6-311G(d,p) or B3LYP/6-31G(d,p) is commonly used to determine optimized geometries and electronic properties. mdpi.commdpi.com

The geometry of the benzo[d]isothiazole scaffold is crucial for its interaction with biological targets. DFT calculations are used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. Studies on related benzisothiazole and benzothiazole (B30560) structures reveal that the fused ring system is essentially planar. mdpi.com This planarity is a critical feature influencing how the molecule can fit into the binding pockets of proteins.

Conformational analysis, often performed by systematically rotating flexible bonds, helps identify the most stable three-dimensional arrangement of a molecule. For benzo[d]isothiazol-6-amine, this would involve analyzing the rotation of the amino group relative to the aromatic ring system to find the lowest energy conformer.

Table 1: Representative Calculated Geometrical Parameters for a Benzisothiazole Core Note: This table is based on data for related benzo[d]isothiazole derivatives and serves as an illustrative example. Specific values for this compound may vary.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-S1.88 - 1.92 Å
Bond LengthC-N1.43 - 1.46 Å
Bond LengthC-C (aromatic)1.53 - 1.55 Å
Bond AngleC-S-C105.8° - 105.9°
Bond AngleC-N-C86.8°
Bond AngleC-C-C (aromatic)111.4° - 111.5°

This data is generalized from studies on related structures.

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. In contrast, a large energy gap indicates high stability. For various benzo[d]isothiazole derivatives, the calculated HOMO-LUMO energy gap has been found to be around 4.93 eV, indicating a stable electronic structure. mdpi.com The distribution of these orbitals is also informative; in many benzothiazole and benzisothiazole derivatives, the HOMO and LUMO are often localized over the fused ring system, indicating its importance in electronic transitions and reactivity.

Quantum chemical methods are also employed to predict spectroscopic properties, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption wavelengths (λmax) in the UV-visible spectrum. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), providing a theoretical basis for interpreting experimental NMR spectra.

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For derivatives of benzo[d]isothiazole, molecular docking studies have been performed against a variety of biological targets, including enzymes like COX-1, COX-2, and viral polymerases. mdpi.combepls.comrjeid.com These studies typically reveal that the benzo[d]isothiazole scaffold can form key interactions within the protein's active site. Common interactions include:

Hydrogen bonds: The nitrogen and sulfur atoms of the isothiazole (B42339) ring, as well as the amine substituent, can act as hydrogen bond acceptors or donors.

Hydrophobic interactions: The planar aromatic ring system often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

Electrostatic interactions: The distribution of charge on the molecule can lead to favorable electrostatic interactions with charged residues in the binding pocket.

For example, docking studies of benzo[d]thiazol-2-amine derivatives against the Human Epidermal growth factor receptor (HER) showed binding affinities with docking scores as low as -10.4 kcal/mol, indicating strong potential interactions. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability and flexibility of the protein-ligand complex in a simulated physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Several QSAR studies have been conducted on isothiazole and benzothiazole derivatives. tandfonline.comchem-soc.siacs.org These models often use descriptors related to the molecule's electronic properties (e.g., atomic charges), steric properties (e.g., molecular shape), and hydrophobicity (e.g., LogP). For instance, a QSAR study on 3-amino-benzo[d]-isothiazole derivatives identified that polarizability and the presence of five-membered rings positively influence activity, while other structural features have a negative impact. tandfonline.com The statistical significance of QSAR models is typically validated using parameters like the correlation coefficient (r²) and the cross-validation coefficient (q²), with high values indicating a robust and predictive model. chem-soc.si

Computational Toxicology Prediction (e.g., DEREK, PASS)

Computational toxicology is a field that leverages computer models to predict the potential toxicity of chemical substances. nih.govnih.gov This in silico approach is crucial in early-stage drug discovery and chemical safety assessment, as it allows for the rapid screening of compounds, prioritization for further testing, and reduction in animal experimentation. frontiersin.orgresearchgate.net Expert systems like DEREK (Deductive Estimation of Risk from Existing Knowledge) and PASS (Prediction of Activity Spectra for Substances) are prominent tools used for this purpose. nih.govresearchgate.net

DEREK (Deductive Estimation of Risk from Existing Knowledge)

DEREK is a knowledge-based expert system that predicts toxicity by identifying structural alerts within a molecule. researchgate.net These "alerts" are molecular substructures that have been previously associated with specific toxicological endpoints in experimental studies. researchgate.net The system contains a proprietary rule base derived from published and unpublished data. When a query compound is analyzed, DEREK checks for the presence of these structural alerts and provides a qualitative prediction (e.g., "plausible," "probable," "certain") for toxicities such as mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity. researchgate.net

While specific DEREK analysis data for this compound is not publicly documented, a hypothetical analysis would likely focus on the key structural features: the aromatic amine group and the fused heterocyclic ring system. Aromatic amines are a well-known class of compounds that can trigger alerts for mutagenicity and carcinogenicity.

Table 1: Illustrative DEREK Toxicity Prediction for this compound (Hypothetical Data) This table is a hypothetical representation of potential alerts and is for illustrative purposes only. Actual results would require analysis using the DEREK software.

Structural Alert IdentifiedToxicological EndpointReasoningPrediction Plausibility
Aromatic AmineMutagenicityThe primary amine on the benzene (B151609) ring is a known structural alert associated with potential DNA reactivity after metabolic activation.Plausible
Aromatic AmineCarcinogenicityAromatic amines as a class are associated with carcinogenicity in long-term rodent studies.Probable
Fused Heterocyclic SystemSkin SensitizationCertain nitrogen- and sulfur-containing heterocyclic compounds can act as haptens, leading to skin sensitization.Possible

PASS (Prediction of Activity Spectra for Substances)

The PASS online tool predicts a wide spectrum of biological activities based on the structural formula of a compound. zenodo.org It compares the structure of the query molecule against a vast database of biologically active compounds and calculates the probability of the query compound exhibiting specific activities. zenodo.orggenexplain.com The results are presented as a list of potential activities with two key probabilities: Pa (Probability to be active) and Pi (Probability to be inactive). zenodo.org A high Pa value suggests the compound is likely to exhibit that activity, and the finding may be analogous to known compounds. A low Pa value (e.g., <50%) combined with experimental confirmation may indicate the discovery of a new chemical entity (NCE) for that activity. tandfonline.com

Studies on related isomers, such as 3-aminobenzo[d]isothiazole derivatives, have successfully used PASS predictions to select compounds for screening for local anesthetic activity. researchgate.nettandfonline.com For this compound, a PASS analysis would generate a broad profile of potential pharmacological effects, mechanisms of action, and toxic or adverse effects.

Table 2: Illustrative PASS Biological Activity Spectrum for this compound (Hypothetical Data) This table is a hypothetical representation of a PASS prediction and is for illustrative purposes only. Pa (Probability to be active) and Pi (Probability to be inactive) values are examples of typical output. Actual results would require analysis using the PASS software.

Predicted ActivityPaPi
Pharmacological Effects
Anti-inflammatory0.6520.011
Antineoplastic0.5890.024
Kinase Inhibitor0.7100.008
Anesthetic, local0.4500.045
Adverse & Toxic Effects
Carcinogenicity0.5150.098
Mutagenicity0.4980.112
Hepatotoxicity0.4210.150
Dermatitis, contact0.5560.088

The use of these computational tools provides valuable initial insights into the potential toxicological profile of a compound like this compound, guiding subsequent experimental testing and risk assessment. mdpi.comresearchgate.net

Emerging Applications and Future Research Perspectives

Applications in Advanced Materials Science

The unique electronic and structural characteristics of the benzo[d]isothiazole core suggest its potential utility in the creation of advanced materials. While direct applications of Benzo[d]isothiazol-6-amine are an emerging area of research, the broader class of benzo[d]isothiazole derivatives is being explored for its applications in materials science. mdpi.comresearchgate.net These compounds are recognized as important sulfur- and nitrogen-containing heterocyclic compounds with potential uses in this field. mdpi.comresearchgate.netnih.gov The electron-withdrawing properties of the isothiazole (B42339) ring, when fused with a benzene (B151609) ring, can be tailored for applications in organic electronics. Future research may focus on synthesizing polymers and covalent organic frameworks incorporating the this compound unit to explore their conductive, optical, or porous properties for use in sensors, organic light-emitting diodes (OLEDs), or gas storage applications.

Role in Catalysis

The synthesis of the benzo[d]isothiazole scaffold is heavily reliant on catalytic methods, and in turn, derivatives of this compound show promise as ligands in catalytic processes. arkat-usa.orgmdpi.com Transition-metal catalysts, particularly copper and nickel complexes, are frequently employed to facilitate the formation of the crucial N-S bond in the isothiazole ring. mdpi.com For instance, Cu(I)-catalyzed intramolecular N-S bond formation and nano-NiFe2O4-catalyzed cascade reactions have proven to be effective. mdpi.com

Beyond being products of catalysis, isothiazole-containing molecules are being investigated for their role in metal-complex catalysis. thieme-connect.com The nitrogen and sulfur atoms in the benzo[d]isothiazole ring can act as coordination sites for metal ions, suggesting that this compound and its derivatives could serve as ligands in the development of novel catalysts. These potential catalysts could be applied in cross-coupling reactions and other organic transformations, possibly under environmentally friendly "green chemistry" conditions in aqueous media. thieme-connect.com

Catalyst SystemStarting MaterialReaction TypeKey FeaturesReference
Cu(I)/O₂2-MercaptobenzamidesIntramolecular Oxidative Dehydrogenative CyclizationUses O₂ as the sole oxidant. mdpi.com
CoPcS/O₂2-MercaptobenzamidesIntramolecular Oxidative Dehydrogenative CyclizationHeterogeneous catalyst, works in aqueous media. mdpi.com
KBr/O₂2-MercaptobenzamidesIntramolecular Oxidative Dehydrogenative CyclizationMetal-free approach, catalyst can be reused. mdpi.com
nano-NiFe₂O₄2-Halobenzamides and S₈Cascade C-S/N-S Bond FormationRecyclable nano-catalyst. mdpi.com
CuCl2-Halobenzamides and S₈Cascade C-S/N-S Bond FormationForms two crucial bonds in one sequence. mdpi.com

Development of Novel Therapeutic Agents

The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. arkat-usa.org Derivatives have been identified as potent inhibitors of a range of biological targets, highlighting their potential as therapeutic agents for various diseases. arkat-usa.orgtandfonline.comjchemrev.com

For example, specific derivatives have been developed as inhibitors of phosphomannose isomerase (PMI), showing potential in anti-tumor applications. mdpi.com Other notable examples include a benzo[d]isothiazole C-glucoside that inhibits the sodium-glucose co-transporter 2 (SGLT2) for the potential treatment of type 2 diabetes, and a positive allosteric modulator for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), which is a promising target for Parkinson's disease therapies. arkat-usa.org

In the realm of oncology, benzo[d]isothiazole derivatives have demonstrated marked cytotoxicity against various cancer cell lines, including leukemia. nih.govjchemrev.com More recently, a series of these derivatives were designed as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. nih.gov One such compound, D7, showed potent inhibitory activity with low cytotoxicity to T-cells, marking it as a promising starting point for further development. nih.gov

Derivative Class / CompoundTherapeutic TargetPotential ApplicationReference
Benzo[d]isothiazole C-glucosideSodium-glucose co-transporter 2 (SGLT2)Type 2 Diabetes arkat-usa.org
Benzo[d]isothiazole-based PAMsMetabotropic glutamate receptor 4 (mGlu4)Parkinson's Disease arkat-usa.org
2-Phenyl benzo[d]isothiazol-3(2H)-ones2-C-methyl-D-erythritol 4-phosphate cytidyltransferase (IspD)Malaria arkat-usa.org
Benzo[d]isothiazole Schiff basesVarious human tumor cell linesCancer (Leukemia) nih.gov
Compound D7PD-1/PD-L1 InteractionCancer Immunotherapy nih.gov

Advanced Synthetic Methodologies and Green Chemistry Approaches

Significant progress has been made in developing innovative and efficient synthetic routes to the benzo[d]isothiazole core. mdpi.comresearchgate.netnih.gov These methodologies can be broadly categorized into intramolecular and intermolecular pathways. arkat-usa.orgmdpi.com

Intramolecular strategies often involve the cyclization of pre-functionalized aromatic rings, such as 2-mercaptobenzamides. arkat-usa.orgmdpi.com Advanced methods include copper-catalyzed oxidative dehydrogenative cyclization using molecular oxygen as the sole oxidant, which is a green chemistry approach. mdpi.com Electrochemical synthesis has also emerged as a sustainable alternative, using electricity to drive the dehydrogenative cyclization and producing only hydrogen gas as a byproduct. mdpi.com

Intermolecular approaches construct the ring by reacting simpler aromatic precursors with sulfur-containing reagents. mdpi.com For instance, 2-halobenzamides can react with elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN) in the presence of a transition-metal catalyst. mdpi.com

A key focus in modern synthetic chemistry is the adoption of green principles. mdpi.com In the synthesis of benzo[d]isothiazoles, this is reflected in the use of:

Recyclable Catalysts: Nano-nickel ferrite (B1171679) (nano-NiFe₂O₄) and KBr have been used as catalysts that can be recovered and reused multiple times without a significant loss of activity. mdpi.com

Green Solvents: Reactions have been successfully carried out in environmentally benign solvents like water and polyethylene (B3416737) glycol (PEG-200). mdpi.com

Atom Economy: Cascade reactions that form multiple bonds in a single operation improve efficiency and reduce waste. mdpi.com

Metal-Free Reactions: The development of catalyst-free methods, or those using non-toxic catalysts like KBr, reduces reliance on potentially harmful heavy metals. arkat-usa.orgmdpi.com

An efficient metal-free method for preparing benzo[d]isothiazol-3-amines involves the reaction of 3-substituted-2-fluoro-benzonitrile with sodium sulfide, followed by treatment with ammonia (B1221849) and sodium hypochlorite (B82951). arkat-usa.org

Integration of Experimental and Computational Approaches in Drug Discovery

The discovery and optimization of benzo[d]isothiazole-based therapeutic agents are increasingly benefiting from the synergy between experimental techniques and computational modeling. researchgate.net Computer-Aided Drug Design (CADD) plays a crucial role in accelerating the identification and refinement of lead compounds, thereby reducing the time and cost associated with drug discovery. researchgate.netscielo.org.mx

Structure-based drug design is a powerful tool when the three-dimensional structure of the biological target is known. scielo.org.mx For instance, molecular docking and molecular dynamics (MD) simulations were used to elucidate the binding mode of the potent PD-L1 inhibitor, D7. nih.gov These simulations revealed key hydrophobic, π-π stacking, and hydrogen bond interactions with the PD-L1 protein, providing a rational basis for the compound's high affinity and a roadmap for future structural modifications to further improve efficacy. nih.gov

Ligand-based approaches are employed when the target structure is unknown, using the structure-activity relationships of known active compounds to guide the design of new molecules. scielo.org.mx The integration of these computational predictions with experimental validation, such as in vitro binding assays and cell-based activity assays, creates an iterative cycle of design, synthesis, and testing that efficiently advances drug discovery projects. researchgate.netscielo.org.mxnih.govpsu.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzo[d]isothiazol-6-amine and its derivatives?

  • Methodological Answer : this compound can be synthesized via electrophilic substitution reactions. A validated approach involves reacting substituted anilines with sodium thiocyanate in a bromine/glacial acetic acid solution under stirring for 16 hours. After filtration and neutralization with NaOH, the product is recrystallized from ethanol to achieve high yields. Derivatives can be further functionalized through hydrazine coupling or Schiff base formation (e.g., reacting with acylindanediones in methanol under acidic conditions) .

Q. How can spectroscopic and computational techniques characterize this compound?

  • Methodological Answer :

  • IR Spectroscopy : NIST-standard IR spectra (e.g., for related benzimidazole analogs) can identify amine and heterocyclic functional groups .
  • UV-Vis/PL Spectroscopy : Absorption and photoluminescence spectra (e.g., in toluene or THF) reveal π-π* and n-π* transitions, with shifts indicating electronic effects of substituents .
  • Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G level optimizes geometry and calculates HOMO-LUMO gaps, critical for predicting reactivity and electronic properties .

Advanced Research Questions

Q. How can this compound be utilized in designing bioactive molecules?

  • Methodological Answer : The core structure serves as a scaffold for bioactive derivatives. For example:

  • Antimicrobial Agents : Introduce hydrazine moieties to form hydrazones, which exhibit antibacterial activity via membrane disruption.
  • Anticancer Agents : Functionalize with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance intercalation with DNA .
  • Enzyme Inhibitors : Use molecular docking to assess binding affinity with target proteins (e.g., kinases or oxidoreductases), guided by structural analogs like benzisoxazole derivatives .

Q. What strategies resolve contradictory data in the reactivity of this compound derivatives?

  • Methodological Answer :

  • Controlled Replication : Reproduce reactions under inert atmospheres to rule out oxidation artifacts.
  • DFT Analysis : Model reaction pathways to identify intermediates or transition states that explain divergent outcomes (e.g., competing nucleophilic vs. electrophilic attack) .
  • Cross-Validation : Compare NMR, HPLC, and mass spectrometry data with computational predictions to confirm product identity .

Q. How is this compound applied in material science, particularly optoelectronics?

  • Methodological Answer : Its derivatives are promising hosts in thermally activated delayed fluorescence (TADF) OLEDs:

  • Triplet Energy Optimization : Incorporate electron-deficient groups (e.g., benzothiazole) to achieve high triplet energy (~3.0 eV), preventing energy back-transfer in emissive layers .
  • Solution Processability : Modify solubility via alkyl or aryl substitutions while maintaining thermal stability (Td > 390°C) for inkjet-printed devices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.